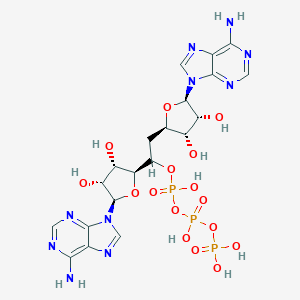

ppApA

Description

Structure

3D Structure

Properties

CAS No. |

10209-67-3 |

|---|---|

Molecular Formula |

C20H27N10O16P3 |

Molecular Weight |

756.4 g/mol |

IUPAC Name |

[1,2-bis[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H27N10O16P3/c21-15-8-17(25-2-23-15)29(4-27-8)19-12(33)10(31)6(42-19)1-7(44-48(38,39)46-49(40,41)45-47(35,36)37)14-11(32)13(34)20(43-14)30-5-28-9-16(22)24-3-26-18(9)30/h2-7,10-14,19-20,31-34H,1H2,(H,38,39)(H,40,41)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t6-,7?,10-,11+,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

CNUZICGKLOTDRJ-ZYCSGJNZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonyms |

adenosine diphosphate adenosine monophosphate ppApA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Degradation of ppGpp in E. coli

For Researchers, Scientists, and Drug Development Professionals

Guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp, are alarmones that function as second messengers in bacteria, orchestrating a massive reprogramming of cellular physiology in response to nutritional stress.[1][2] This phenomenon, termed the stringent response, allows bacteria like Escherichia coli to adapt to and survive in adverse conditions.[1][3] A thorough understanding of the synthesis and degradation of (p)ppGpp is critical for developing novel antimicrobial strategies that target these essential bacterial survival pathways.

Core Machinery: The RelA and SpoT Enzymes

In E. coli, the intracellular concentration of (p)ppGpp is meticulously controlled by two key enzymes from the RelA/SpoT homolog (RSH) family: RelA and SpoT.[4][5] These proteins are responsible for both the synthesis and degradation of (p)ppGpp, ensuring a rapid response to changing environmental cues.

RelA: The Primary Synthetase in Amino Acid Starvation

RelA is the principal enzyme responsible for the rapid accumulation of (p)ppGpp during amino acid starvation.[3][6] It functions as a ribosome-dependent (p)ppGpp synthetase.[7] When an uncharged tRNA enters the A-site of the ribosome due to a scarcity of its cognate amino acid, RelA is activated.[4][8] This activation leads to the synthesis of pppGpp and ppGpp from GTP and GDP, respectively, using ATP as a pyrophosphate donor.[3][9]

The synthesized pppGpp is rapidly converted to ppGpp by the guanosine pentaphosphate phosphohydrolase (GppA), making ppGpp the primary effector molecule of the stringent response in E. coli.[3][9] Interestingly, ppGpp has been shown to allosterically activate RelA, creating a positive feedback loop that amplifies the stringent response.[9] Although RelA possesses a hydrolase domain, it is inactive due to mutations.[4][10]

SpoT: The Bifunctional Regulator

SpoT is a bifunctional enzyme with both (p)ppGpp synthetase and hydrolase activities.[11][12] It is the primary hydrolase of (p)ppGpp in E. coli, responsible for degrading these alarmones back to GTP or GDP and pyrophosphate when nutritional conditions improve.[5][11] This hydrolytic activity is crucial, as uncontrolled accumulation of (p)ppGpp is toxic to the cell.[5][13]

In addition to its hydrolase function, SpoT also exhibits a weaker synthetase activity. This activity is induced by various stresses other than amino acid starvation, such as limitations in carbon, phosphate, iron, or fatty acids.[4][5][6] The balance between SpoT's synthetase and hydrolase activities is tightly regulated to maintain basal levels of (p)ppGpp during normal growth and to fine-tune the stringent response under different stress conditions.[4][14]

Signaling Pathways of ppGpp Synthesis and Degradation

The synthesis and degradation of ppGpp are tightly regulated processes that respond to a variety of nutritional cues. The central pathways are depicted below.

Caption: Overview of (p)ppGpp metabolism in E. coli.

Quantitative Aspects of ppGpp Metabolism

The cellular levels of (p)ppGpp and the enzymes that control its metabolism are critical for the proper execution of the stringent response. While precise kinetic parameters can vary with experimental conditions, the following table summarizes some key quantitative data.

| Parameter | Value | Condition | Reference |

| Basal ppGpp Level | 4 pmol/OD460 | Glucose + Amino Acids (Rich Medium) | [14] |

| 24 pmol/OD460 | Glucose Minimal Medium | [14] | |

| Stringent ppGpp Level | ~100 pmol/OD460 | Amino Acid or Carbon Starvation | [14] |

| Up to 60-100 pmol/OD-1 | Low concentrations of pseudomonic acid | [8] | |

| RelA Turnover (in vitro) | Increased by ppGpp | Ribosome-dependent synthesis | [9] |

| SpoT Functional Lifetime | ~40 seconds or less | For synthetase activity (PSII) | [14] |

Experimental Protocols

The study of ppGpp metabolism relies on a set of specialized experimental techniques. Below are outlines of key protocols for the extraction, quantification, and in vitro analysis of ppGpp and its associated enzymes.

This protocol is adapted from established methods for the analysis of nucleotides from bacterial cells.[15][16][17]

Objective: To extract and quantify intracellular (p)ppGpp levels from E. coli cultures.

Workflow:

Caption: Workflow for (p)ppGpp extraction and HPLC analysis.

Methodology:

-

Cell Harvesting: Rapidly harvest bacterial cells from culture by filtration or centrifugation at 4°C to quench metabolic activity.

-

Lysis: Resuspend the cell pellet in a cold extraction buffer, typically formic acid, to lyse the cells and precipitate macromolecules.[18] Incubate on ice for at least 30 minutes.

-

Freeze-Thaw: Subject the lysate to multiple freeze-thaw cycles using liquid nitrogen or a dry ice/ethanol bath to ensure complete cell disruption.[15]

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[15]

-

Filtration: Filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PES) to remove any remaining particulates.[15]

-

HPLC Analysis: Analyze the filtered extract using a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column.[15]

-

Quantification: Determine the concentration of ppGpp and pppGpp by comparing the peak areas from the experimental samples to a standard curve generated with known concentrations of purified (p)ppGpp.[15]

This assay measures the synthesis of (p)ppGpp from GTP/GDP and ATP by purified RelA in the presence of ribosomes.

Objective: To determine the enzymatic activity of RelA synthetase.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing purified RelA, 70S ribosomes, mRNA (e.g., poly(U)), and deacylated tRNA.[9]

-

Initiation: Start the reaction by adding the substrates: ATP and radiolabeled [α-³²P]GTP or unlabeled GTP for HPLC-based detection.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding formic acid.

-

Analysis:

-

Thin-Layer Chromatography (TLC): Separate the reaction products on a PEI-cellulose TLC plate, using a phosphate buffer (e.g., 1.5 M KH₂PO₄, pH 3.4) as the mobile phase. Visualize the radiolabeled spots by autoradiography and quantify using densitometry.

-

HPLC: Alternatively, analyze the reaction products by HPLC as described in Protocol 1.[19]

-

This assay measures the degradation of (p)ppGpp by the hydrolase activity of purified SpoT.

Objective: To determine the enzymatic activity of SpoT hydrolase.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing purified SpoT and a defined concentration of (p)ppGpp (radiolabeled or unlabeled) as the substrate.

-

Initiation: Start the reaction by adding the SpoT enzyme.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: Remove aliquots at various time points and terminate the reaction with formic acid.

-

Analysis: Analyze the degradation of the (p)ppGpp substrate and the appearance of the GDP/GTP product over time using TLC or HPLC as described above.[19]

Conclusion

The synthesis and degradation of (p)ppGpp in E. coli are central to the stringent response, a critical survival mechanism. The enzymes RelA and SpoT act as the master regulators of this pathway, integrating various stress signals to modulate the intracellular concentration of this alarmone. The detailed understanding of these processes, facilitated by the experimental protocols outlined here, provides a solid foundation for the development of novel therapeutic agents that target bacterial stress responses, potentially circumventing the challenges of conventional antibiotic resistance.

References

- 1. ppGpp coordinates nucleotide and amino-acid synthesis in E. coli during starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Studies on the Regulation of (p)ppGpp Metabolism and Its Perturbation Through the Over-Expression of Nudix Hydrolases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single Molecule Study of RelA During the Stringent Response in Live E. Coli ... - Google Books [books.google.com]

- 8. Frontiers | Calibrating the Bacterial Growth Rate Speedometer: A Re-evaluation of the Relationship Between Basal ppGpp, Growth, and RNA Synthesis in Escherichia coli [frontiersin.org]

- 9. Positive allosteric feedback regulation of the stringent response enzyme RelA by its product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SpoT - Wikipedia [en.wikipedia.org]

- 12. Mutational analysis of the Escherichia coli spoT gene identifies distinct but overlapping regions involved in ppGpp synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Control of spoT-dependent ppGpp synthesis and degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ppGpp Measurements by HPLC and Estimation of Intracellular Concentrations. [bio-protocol.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of the opposing (p)ppGpp synthetase and hydrolase activities in a bifunctional RelA/SpoT homologue from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Guardians of Bacterial Survival: A Technical Guide to RelA, SpoT, and ppGpp Metabolism

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal roles of the RelA and SpoT enzymes in the intricate metabolism of the bacterial alarmone, guanosine tetraphosphate (ppGpp). This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial physiology and the development of novel antimicrobial agents.

Core Functions of RelA and SpoT in ppGpp Homeostasis

The stringent response, a crucial bacterial survival strategy in response to nutritional stress, is orchestrated by the rapid accumulation of ppGpp. The cellular levels of this alarmone are meticulously controlled by the opposing enzymatic activities of two key proteins: RelA and SpoT.

RelA: The Sentinel of Amino Acid Scarcity

RelA is a ribosome-associated (p)ppGpp synthetase. Its primary function is to catalyze the synthesis of pppGpp from GTP and ATP, a process that is potently activated by amino acid starvation.[1][2] This activation occurs when an uncharged tRNA molecule enters the A-site of the ribosome, signaling a deficit in the amino acid pool required for protein synthesis.[2] Structurally, RelA is composed of an N-terminal enzymatic domain (NTD), which harbors both a synthetase (SYNTH) and a hydrolase (HD) domain (though the latter is inactive in E. coli RelA), and a C-terminal regulatory domain (CTD) responsible for ribosome binding.[2] Upon binding to the ribosome, RelA adopts an "open" conformation, which alleviates the autoinhibitory effect of the CTD on the NTD, leading to a burst in ppGpp synthesis.

SpoT: The Bifunctional Modulator of Diverse Stresses

In contrast to the specialized function of RelA, SpoT is a bifunctional enzyme possessing both (p)ppGpp synthetase and hydrolase activities.[3][4] This dual functionality allows SpoT to fine-tune ppGpp levels in response to a broader range of environmental cues, including limitations in carbon, phosphate, iron, and fatty acids.[4][5] The synthetase activity of SpoT is generally weaker than that of RelA and is activated by signals such as fatty acid starvation through interaction with the acyl carrier protein (ACP). The hydrolase activity of SpoT, which degrades ppGpp to GDP and pyrophosphate, is essential for preventing the toxic accumulation of the alarmone and for rapidly downregulating the stringent response when favorable conditions return.[5] The balance between the synthetase and hydrolase activities of SpoT is critical for maintaining ppGpp homeostasis.

Quantitative Analysis of RelA and SpoT Activities

The enzymatic activities of RelA and SpoT have been characterized to provide a quantitative understanding of their roles in ppGpp metabolism. The following tables summarize key kinetic and binding parameters.

| Enzyme | Activity | Substrate(s) | Km | kcat | Organism |

| SpoT | Hydrolase | ppGpp | 24.48 µM[5] | 3.38 min-1[5] | Escherichia coli |

| Rel (homolog) | Synthetase | tRNA | EC50: 0.5 µM | - | Mycobacterium tuberculosis |

| SpoT | Metal Binding | Mn2+ | KD: 35.3 µM | - | Acinetobacter baumannii |

Signaling Pathways and Regulatory Networks

The activities of RelA and SpoT are integrated into complex signaling networks that allow bacteria to adapt to a fluctuating environment.

Caption: Signaling pathways of ppGpp metabolism regulated by RelA and SpoT.

Experimental Protocols

In Vitro ppGpp Synthetase Assay (TLC-based)

This protocol outlines a method for the in vitro synthesis of ppGpp using purified RelA and detection by thin-layer chromatography (TLC).

Materials:

-

Purified RelA enzyme

-

Reaction Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM KCl, 1 mM DTT)

-

GTP (1 mM stock)

-

[α-³²P]ATP (3000 Ci/mmol)

-

Non-radioactive ATP (10 mM stock)

-

TLC plates (PEI Cellulose F)

-

TLC Running Buffer (1.5 M KH₂PO₄, pH 3.4)

-

Phosphorimager screen and scanner

Procedure:

-

Set up the reaction mixture on ice in a total volume of 20 µL:

-

2 µL 10x Reaction Buffer

-

1 µL Purified RelA (concentration to be optimized)

-

1 µL GTP (1 mM)

-

0.5 µL [α-³²P]ATP

-

1 µL ATP (10 mM)

-

14.5 µL Nuclease-free water

-

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Spot 2 µL of the reaction mixture onto a PEI Cellulose F TLC plate.

-

Develop the chromatogram in TLC Running Buffer until the solvent front is approximately 1 cm from the top of the plate.

-

Dry the TLC plate and expose it to a phosphorimager screen overnight.

-

Scan the screen using a phosphorimager to visualize the radiolabeled ATP and ppGpp.

Caption: Experimental workflow for the in vitro ppGpp synthetase assay.

In Vitro ppGpp Hydrolase Assay (HPLC-based)

This protocol describes the in vitro hydrolysis of ppGpp by SpoT, with quantification of the product (GDP) by high-performance liquid chromatography (HPLC).[5]

Materials:

-

Purified SpoT enzyme (e.g., GST-SpoT)[5]

-

Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MnCl₂, 2 mM β-mercaptoethanol)[6]

-

ppGpp substrate (e.g., 35.6 µM)[6]

-

HPLC system with a C18 column (e.g., Supelcosil LC-18-T)[5]

-

Mobile Phase (to be optimized for nucleotide separation)

-

GDP standard

Procedure:

-

Prepare the reaction mixture in a total volume of 50 µL:

-

5 µL 10x Reaction Buffer

-

X µL Purified SpoT (e.g., 100 nM final concentration)[6]

-

Y µL ppGpp (to achieve desired final concentration)

-

Water to 50 µL

-

-

Incubate the reaction at 37°C for a specified time (e.g., 5-90 minutes, depending on enzyme activity).[5][6]

-

Stop the reaction by adding a strong acid (e.g., 4 µL of 50% acetic acid) or by heat inactivation.[7]

-

Centrifuge the sample to pellet any precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Monitor the elution of ppGpp and GDP by absorbance at 254 nm.[5]

-

Quantify the amount of GDP produced by comparing the peak area to a standard curve of known GDP concentrations.

Caption: Experimental workflow for the in vitro ppGpp hydrolase assay.

Purification of His-tagged RelA/SpoT from E. coli

This protocol provides a general framework for the purification of N- or C-terminally His-tagged RelA or SpoT expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

-

LB medium with appropriate antibiotic.

-

IPTG (1 M stock).

-

Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA affinity resin.

-

Sonciator or French press.

-

Centrifuge.

Procedure:

-

Inoculate a starter culture of the E. coli expression strain and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Apply the supernatant to a column packed with equilibrated Ni-NTA resin.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze into a suitable storage buffer.

Caption: Workflow for the purification of His-tagged RelA or SpoT.

Conclusion

RelA and SpoT are central to the bacterial stringent response, acting as precise regulators of ppGpp metabolism. A thorough understanding of their function, regulation, and enzymatic properties is paramount for the development of novel antimicrobial strategies that target bacterial survival mechanisms. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this critical field.

References

- 1. researchgate.net [researchgate.net]

- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 3. conductscience.com [conductscience.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

The Stringent Response: A Technical Guide to the Downstream Effects of ppGpp Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the life of a bacterium, adaptation to environmental stress is paramount for survival. A central mechanism governing this adaptation is the Stringent Response , a highly conserved physiological reprogramming triggered by nutrient limitation and other stressors. This response is orchestrated by the accumulation of the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. When faced with challenges such as amino acid starvation, the ribosome-associated enzyme RelA synthesizes (p)ppGpp, which then acts as a pleiotropic regulator, profoundly altering nearly every aspect of cellular function.[1][2] This technical guide provides an in-depth exploration of the core downstream effects of ppGpp accumulation, presenting quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for researchers and drug development professionals targeting this critical bacterial signaling network.

Global Reprogramming of Transcription

The most immediate and dramatic downstream effect of ppGpp accumulation is the global reprogramming of gene transcription.[3][4] ppGpp directly targets the RNA polymerase (RNAP), the core enzyme of transcription. In Gram-negative bacteria like Escherichia coli, ppGpp binds to two sites on the RNAP, altering its promoter specificity and activity, often in synergy with the transcription factor DksA.[5] This interaction leads to a large-scale reallocation of transcriptional resources:

-

Downregulation of Growth-Associated Genes: Transcription from promoters of genes essential for rapid growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, is strongly inhibited.[6] These promoters typically form short-lived open complexes with RNAP, making them particularly sensitive to the destabilizing effect of ppGpp.[6]

-

Upregulation of Stress-Response and Biosynthetic Genes: Conversely, ppGpp promotes transcription from promoters of genes involved in stress survival and amino acid biosynthesis.[2][6] This allows the cell to conserve resources and synthesize essential metabolites that are scarce in the environment.

In Gram-positive bacteria such as Bacillus subtilis, the mechanism is largely indirect. ppGpp inhibits enzymes in the GTP biosynthesis pathway, leading to a drop in intracellular GTP pools.[4][7] Since rRNA promoters are often initiated with GTP, this depletion indirectly represses their transcription while favoring promoters that initiate with ATP.[4][7]

Quantitative Data: Transcriptional Changes

The accumulation of ppGpp leads to profound changes in the bacterial transcriptome. The following table summarizes the expression changes of representative genes in E. coli following amino acid starvation, a condition that induces high levels of ppGpp.

| Gene/Operon | Function | Fold Change (+ppGpp) | Organism | Reference |

| Downregulated | ||||

| rrnB | Ribosomal RNA | ~10-fold decrease | E. coli | [6] |

| rpsL | Ribosomal Protein S12 | ~4 to 6-fold decrease | E. coli | [6] |

| rplA | Ribosomal Protein L1 | ~4 to 6-fold decrease | E. coli | [6] |

| Upregulated | ||||

| hisG | ATP phosphoribosyltransferase (Histidine biosynthesis) | ~3 to 5-fold increase | E. coli | [6] |

| leuA | 2-isopropylmalate synthase (Leucine biosynthesis) | ~2 to 4-fold increase | E. coli | [6] |

| thrA | Aspartokinase/Homoserine dehydrogenase (Threonine biosynthesis) | ~2 to 3-fold increase | E. coli | [6] |

| relA | (p)ppGpp synthetase I | ~2-fold increase | B. subtilis | [8] |

Inhibition of Translation and Ribosome Biogenesis

As protein synthesis is the most energy-intensive process in the cell, it is a primary target for downregulation during stress. ppGpp orchestrates this shutdown through a multi-pronged approach:

-

Direct Inhibition of Translational GTPases: ppGpp acts as a competitive inhibitor of GTP for several essential GTPases involved in translation. This includes Initiation Factor 2 (IF2), which is crucial for the initiation of protein synthesis, and Elongation Factors G (EF-G) and Tu (EF-Tu), which are required for ribosome translocation and aminoacyl-tRNA delivery, respectively.

-

Inhibition of Ribosome Assembly: ppGpp binds to and inhibits the activity of several GTPases (such as ObgE, RsgA, and Era) that are critical for the maturation and assembly of ribosomal subunits. This leads to a decrease in the overall number of functional 70S ribosomes.

-

Reduced Synthesis of Ribosomal Components: As described in the previous section, ppGpp-mediated transcriptional changes lead to a sharp decline in the production of rRNAs and ribosomal proteins, the fundamental building blocks of ribosomes.

Quantitative Data: ppGpp Interaction with Key Proteins

The regulatory effects of ppGpp are mediated by its direct physical interaction with a diverse set of proteins. The binding affinities (Kd) and inhibition constants (Ki) quantify the strength of these interactions and the potency of ppGpp as a regulator.

| Target Protein | Function | Kd or Ki (µM) | Organism | Reference |

| Transcription | ||||

| RNA Polymerase (Site 1) | Transcription | ~2-25 | E. coli | [5] |

| RNA Polymerase (Site 2, with DksA) | Transcription | ~2-25 | E. coli | [5] |

| Translation | ||||

| IF2 (InfB) | Translation Initiation | ~1-10 (Ki) | E. coli | |

| EF-G (FusA) | Translation Elongation | ~15-30 (Kd) | E. coli | |

| GTP Biosynthesis | ||||

| HprT | Guanine phosphoribosyltransferase | ~10-50 (Ki) | B. subtilis | |

| Gmk | Guanylate kinase | ~20-60 (Ki) | B. subtilis | |

| Ribosome Biogenesis | ||||

| ObgE | 50S Ribosome Assembly | ~1-5 (Kd) | E. coli | |

| RsgA | 30S Ribosome Assembly | ~1-10 (Kd) | S. aureus |

Metabolic Reprogramming

ppGpp accumulation triggers a profound shift in cellular metabolism, moving from anabolic processes that consume energy and resources to catabolic and biosynthetic pathways that generate energy and essential building blocks. This is achieved through the direct allosteric regulation of various metabolic enzymes.

-

Inhibition of Purine Biosynthesis: ppGpp inhibits key enzymes in the de novo purine biosynthesis pathway, such as PurF. This is a critical feedback mechanism, as it reduces the synthesis of GTP, the precursor for ppGpp itself, and conserves phosphoribosyl pyrophosphate (PRPP) for amino acid biosynthesis.

-

Modulation of Fatty Acid Synthesis: The stringent response also impacts the synthesis of fatty acids, which are essential components of the cell membrane.

-

Stalling DNA Replication: ppGpp can inhibit DNA replication by directly binding to the DnaG primase, the enzyme responsible for synthesizing the RNA primers necessary for initiating DNA synthesis.

Key Experimental Protocols

Investigating the effects of ppGpp requires specialized techniques to measure its concentration and to assay its impact on cellular processes.

Protocol 1: Quantification of ppGpp by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for extracting and quantifying intracellular ppGpp levels from bacterial cultures.

Methodology:

-

Cell Harvesting: Bacterial cultures are rapidly harvested by filtration to quench metabolic activity instantly.[1][8]

-

Extraction: Cells are immediately lysed in a strong acid, typically formic acid, to extract nucleotides and denature degradative enzymes.[8] Samples are often flash-frozen in liquid nitrogen for storage.

-

Clarification: Lysates are subjected to several freeze-thaw cycles to ensure complete cell breakage, then clarified by centrifugation to remove cell debris.[8]

-

HPLC Analysis: The clarified supernatant is injected into an HPLC system equipped with an anion-exchange column.[8]

-

Separation: Nucleotides are separated using an isocratic or gradient elution with a phosphate buffer (e.g., 0.85 M ammonium phosphate, pH 2.1).[8]

-

Detection & Quantification: Eluting nucleotides are detected by their absorbance at 254 nm. The ppGpp peak is identified and its area integrated. The concentration is calculated by comparing the peak area to a standard curve generated with known concentrations of a ppGpp standard.[8]

Protocol 2: In Vitro Transcription Assay

This assay is used to directly assess the effect of ppGpp on the activity of a specific promoter.

Methodology:

-

Reaction Mix Preparation: A reaction mix is prepared containing transcription buffer (e.g., Tris-HCl, MgCl₂, KCl), NTPs (ATP, CTP, UTP, and a radiolabeled GTP such as [α-³²P]GTP), and purified RNAP holoenzyme.

-

Experimental Conditions: The reaction mix is divided into two conditions: one with a specific concentration of ppGpp (e.g., 200 µM) and a control without ppGpp. DksA may also be included to observe synergistic effects.

-

Initiation: A supercoiled plasmid DNA template containing the promoter of interest is added to both reaction mixes to initiate transcription.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 10-20 minutes) to allow for transcript synthesis.

-

Termination: The reaction is stopped by adding a stop solution (e.g., formamide, EDTA, loading dyes).

-

Analysis: The synthesized RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the full-length transcript is quantified to determine the relative promoter activity in the presence and absence of ppGpp.

Implications for Drug Development

The central role of ppGpp in bacterial survival, persistence, and virulence makes it an attractive target for the development of novel antimicrobial agents.[6] Mutants unable to produce ppGpp (ppGpp⁰ strains) exhibit significant vulnerabilities, including an inability to adapt to nutrient-poor environments and increased sensitivity to antibiotics.[6]

Strategies for targeting the ppGpp signaling pathway include:

-

Inhibition of ppGpp Synthetases (RelA/SpoT): Small molecules that block the catalytic activity of these enzymes would prevent the stringent response, rendering bacteria more susceptible to other stresses and antibiotics.

-

Forced Degradation of ppGpp: Compounds that activate the hydrolase activity of SpoT could artificially lower ppGpp levels, disrupting normal growth regulation.

-

Disruption of ppGpp-Target Interactions: Molecules that interfere with the binding of ppGpp to its key targets, such as RNA polymerase or translational GTPases, could mimic the phenotype of a ppGpp⁰ strain.

By understanding the intricate downstream effects of ppGpp accumulation, researchers can better devise strategies to disrupt this critical survival network, paving the way for a new generation of antimicrobial therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Effects of amino acid starvation on RelA diffusive behavior in live Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The alarmones (p)ppGpp are part of the heat shock response of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PpGpp Binds to [E. Coli] RNA Polymerase with Similar Affinity at Both Sites - Angela Myers - Google Books [books.google.com.np]

- 6. The global, ppGpp-mediated stringent response to amino acid starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacillus subtilis functional genomics: global characterization of the stringent response by proteome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Stringent Response Regulator: A Technical Guide to ppGpp as a Second Messenger in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic and often harsh environments prokaryotes inhabit, the ability to rapidly adapt to nutritional stress is paramount for survival. At the heart of this adaptation lies a sophisticated signaling network orchestrated by the alarmone guanosine tetraphosphate (ppGpp), a purine nucleotide derivative that acts as a crucial second messenger. The accumulation of ppGpp triggers a global reprogramming of cellular physiology known as the stringent response, a pleiotropic mechanism that shifts the cell from a state of active growth to one of maintenance and stress resistance. This technical guide provides an in-depth exploration of the core aspects of ppGpp signaling, offering valuable insights for researchers in microbiology, molecular biology, and those engaged in the development of novel antimicrobial agents targeting this essential bacterial pathway.

The Core of the Stringent Response: ppGpp Metabolism

The intracellular concentration of ppGpp is meticulously controlled by the antagonistic activities of two key enzyme families: the RelA/SpoT homolog (RSH) enzymes. In many bacteria, including the model organism Escherichia coli, this regulation is carried out by two distinct proteins: RelA and SpoT.[1]

Synthesis of ppGpp:

-

RelA: This enzyme is the primary synthase of ppGpp in response to amino acid starvation.[2] When uncharged tRNAs bind to the A-site of the ribosome, it signals a stall in protein synthesis, activating RelA to synthesize ppGpp from GTP and ATP.[2]

-

SpoT: This bifunctional enzyme possesses both synthetase and hydrolase activity.[3] The synthetase activity of SpoT is activated by various other nutritional stresses, including carbon, phosphate, iron, and fatty acid starvation.[1][3]

Degradation of ppGpp:

-

SpoT: The primary hydrolase of ppGpp is the SpoT enzyme, which degrades ppGpp back to GDP and pyrophosphate.[3] This hydrolytic activity is crucial for preventing the toxic accumulation of ppGpp and for allowing a return to normal growth conditions when nutrients become available again.[3]

The precise balance between the synthetic and hydrolytic activities of these enzymes dictates the intracellular level of ppGpp, allowing the cell to mount a graded response to varying degrees of nutritional stress.

Signaling Pathways and Regulatory Networks

The stringent response is a complex signaling network with ppGpp at its hub. The synthesis of ppGpp is triggered by a variety of nutritional cues, leading to a cascade of downstream effects that reprogram cellular processes.

Upstream Regulation of ppGpp Synthesis

Caption: Nutritional stress signals converge on RelA and SpoT to stimulate ppGpp synthesis.

Downstream Effects of ppGpp

The accumulation of ppGpp triggers a multifaceted response that affects nearly every aspect of cellular physiology, from gene expression to metabolism.

Caption: ppGpp directly and indirectly regulates transcription, translation, and other key cellular processes.

Quantitative Effects of ppGpp on Cellular Processes

The stringent response is not an all-or-nothing phenomenon. The concentration of ppGpp can vary depending on the severity of the nutritional stress, leading to a graded response in gene expression and enzyme activity.[4]

Table 1: Quantitative Effects of ppGpp on Transcription in E. coli

| Gene/Operon | Function | Change in Expression upon ppGpp Induction | Reference |

| rrnB P1 promoter | Ribosomal RNA synthesis | ~4-fold decrease | [5] |

| iraP promoter | Positive regulator of RpoS | Increased transcription | [5] |

| Amino acid biosynthesis operons | Synthesis of amino acids | Upregulation | [6] |

| Flagellar and chemotaxis genes | Motility | Downregulation | [7] |

| Stress response genes (e.g., rpoS, rpoE, rpoH) | Survival under stress | Upregulation | [7] |

Table 2: Kinetic Parameters of ppGpp Interaction with Target Proteins

| Target Protein | Organism | Interaction | Kinetic Parameter (Kd, Ki, or IC50) | Reference |

| RNA Polymerase | E. coli | Binding | 2 - 25 µM | [8] |

| Initiation Factor 2 (IF2) | B. subtilis | Inhibition | - | [9] |

| GMP Synthase (GuaA) | E. coli | Inhibition | - | |

| Hypoxanthine-guanine phosphoribosyltransferase (HprT) | B. subtilis | Inhibition | - | |

| Guanylate kinase (Gmk) | B. subtilis | Inhibition | - | |

| c-di-AMP phosphodiesterase (GdpP) | S. aureus | Inhibition | Ki = 129.7 ± 42.8 µM | [8] |

| c-di-AMP phosphodiesterase (Pde2) | S. aureus | Inhibition | IC50 = 139 ± 5.6 µM | [8] |

Experimental Protocols

A variety of experimental techniques are employed to study the role of ppGpp in prokaryotic physiology. Below are detailed methodologies for key experiments.

Quantification of Intracellular ppGpp by LC-MS/MS

This protocol describes a highly sensitive method for the quantification of ppGpp from bacterial cultures.[10]

Materials:

-

Bacterial culture

-

Methanol

-

Internal standard (e.g., c-di-GMPF)

-

Mobile phase A: 8 mM N,N-dimethylhexylamine (DMHA) + 2.8 mM acetic acid in water, pH ~9

-

Mobile phase B: Acetonitrile

-

UPLC-ESI-qMS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Rapidly quench metabolic activity by mixing the bacterial culture with cold methanol.

-

Extract nucleotides by methanol extraction.

-

Evaporate the extracts to dryness using a SpeedVac concentrator.

-

Resuspend the dried residue in mobile phase A.

-

Add a known amount of internal standard to each sample.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 column.

-

Separate the nucleotides using a gradient of mobile phase A and B.

-

Detect and quantify ppGpp using multiple reaction monitoring (MRM) on a tandem quadrupole mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ppGpp.

-

Calculate the concentration of ppGpp in the samples by normalizing to the internal standard and comparing to the standard curve.

-

Caption: A streamlined workflow for the accurate measurement of intracellular ppGpp levels.

In Vitro Transcription Assay

This assay allows for the direct measurement of the effect of ppGpp on the activity of a specific promoter.[3][11]

Materials:

-

Purified RNA polymerase holoenzyme

-

Linear DNA template containing the promoter of interest

-

NTPs (ATP, GTP, CTP, UTP), including a radiolabeled NTP (e.g., [α-32P]UTP)

-

ppGpp

-

Transcription buffer

-

Stop solution (e.g., formamide loading dye)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Reaction Setup:

-

Combine RNA polymerase, the DNA template, and transcription buffer in a reaction tube.

-

Add varying concentrations of ppGpp to different reaction tubes.

-

Pre-incubate to allow the formation of open promoter complexes.

-

-

Transcription Initiation:

-

Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).

-

Incubate at the optimal temperature for the RNA polymerase.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the stop solution.

-

Separate the RNA transcripts by size using denaturing PAGE.

-

Visualize and quantify the radiolabeled transcripts using a phosphorimager.

-

-

Data Analysis:

-

Measure the intensity of the transcript bands at each ppGpp concentration.

-

Plot the transcript abundance as a function of ppGpp concentration to determine the effect of ppGpp on promoter activity.

-

Caption: A workflow for assessing the direct impact of ppGpp on promoter activity.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of translation, allowing for the assessment of how ppGpp affects the translation of all mRNAs in the cell.[10][12][13]

Materials:

-

Bacterial culture

-

Liquid nitrogen

-

Lysis buffer

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA purification kits

-

Library preparation reagents for next-generation sequencing

-

Next-generation sequencing platform

Procedure:

-

Cell Harvesting and Lysis:

-

Rapidly arrest translation by flash-freezing the bacterial culture in liquid nitrogen.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

-

Ribosome Footprinting:

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

-

Monosome Isolation:

-

Isolate the monosomes (ribosomes with their protected mRNA fragments) by sucrose gradient ultracentrifugation.

-

-

Footprint Extraction and Library Preparation:

-

Extract the ribosome-protected mRNA fragments (footprints).

-

Prepare a sequencing library from the footprints.

-

-

Sequencing and Data Analysis:

-

Sequence the library using a next-generation sequencing platform.

-

Map the sequencing reads to the bacterial genome to determine the density of ribosomes on each mRNA.

-

Compare the ribosome occupancies on different mRNAs between stringent and non-stringent conditions to identify changes in translation.

-

Caption: A high-throughput method to globally analyze the effects of ppGpp on translation.

Implications for Drug Development

The central role of the stringent response in bacterial survival, persistence, and virulence makes the ppGpp signaling pathway an attractive target for the development of novel antimicrobial agents.[8] Inhibitors of ppGpp synthesis could potentially:

-

Sensitize bacteria to existing antibiotics: By preventing the entry into a dormant, antibiotic-tolerant state.

-

Reduce bacterial virulence: As the expression of many virulence factors is under the control of ppGpp.

-

Combat persistent infections: By targeting the mechanisms that allow bacteria to survive long-term antibiotic treatment.

Further research into the structure and function of the RSH enzymes and the downstream effectors of ppGpp will be crucial for the rational design of such inhibitors.

Conclusion

The second messenger ppGpp is a master regulator of bacterial physiology, enabling prokaryotes to navigate the challenges of fluctuating nutrient availability. The stringent response, orchestrated by ppGpp, represents a fundamental adaptation that is deeply intertwined with bacterial growth, survival, and pathogenesis. A thorough understanding of the molecular mechanisms underlying ppGpp signaling, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of bacterial biology and for the development of innovative strategies to combat bacterial infections.

References

- 1. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - ProQuest [proquest.com]

- 2. Multi-omics model reveals stringent cell phenotype during recombinant protein production reprogramming in E. coli - American Chemical Society [acs.digitellinc.com]

- 3. In Vivo and In Vitro Effects of (p)ppGpp on the ς54 Promoter Pu of the TOL Plasmid of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Genome-wide effects on Escherichia coli transcription from ppGpp binding to its two sites on RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism [frontiersin.org]

- 9. Regulation of (p)ppGpp hydrolysis by a conserved archetypal regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Purification and In Vitro Activity Assay for a (p)ppGpp Synthetase from Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (p)ppGpp in Antibiotic Tolerance and Persistence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent response, a highly conserved bacterial stress response mechanism, is orchestrated by the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. Accumulation of (p)ppGpp in response to various stressors, including nutrient limitation and antibiotic exposure, triggers a global reprogramming of bacterial physiology. This reprogramming leads to a state of reduced metabolic activity and growth arrest, which is intimately linked to the phenomena of antibiotic tolerance and the formation of persister cells. Persisters are a subpopulation of bacteria that exhibit transient, non-heritable tolerance to high concentrations of antibiotics. This technical guide provides an in-depth exploration of the multifaceted role of (p)ppGpp in mediating antibiotic tolerance and persistence, with a focus on the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data illustrating its impact.

The (p)ppGpp Signaling Pathway in Antibiotic Stress

The intracellular concentration of (p)ppGpp is tightly regulated by the opposing activities of RelA/SpoT homolog (RSH) enzymes.[1] In many bacteria, including Escherichia coli, RelA is the primary synthetase activated by amino acid starvation, sensed by the presence of uncharged tRNAs in the ribosomal A-site.[2][3] SpoT is a bifunctional enzyme with both synthetase and hydrolase activities, responding to a broader range of stresses such as fatty acid, iron, and phosphate limitation.[1] Upon antibiotic-induced stress, which can lead to ribosome stalling and other metabolic perturbations, the stringent response is activated, leading to a rapid accumulation of (p)ppGpp.[4]

The accumulated (p)ppGpp then exerts its pleiotropic effects through direct and indirect interactions with key cellular machinery.

Transcriptional Regulation

In Proteobacteria such as E. coli, (p)ppGpp directly binds to at least two sites on the RNA polymerase (RNAP), altering its promoter specificity.[4] This interaction, often facilitated by the cofactor DksA, leads to the downregulation of genes encoding ribosomal RNAs (rRNAs) and ribosomal proteins, thus halting ribosome production and slowing growth.[4][5] Conversely, (p)ppGpp upregulates the expression of genes involved in amino acid biosynthesis and stress resistance.[6][7]

In Firmicutes like Bacillus subtilis, the primary mechanism of transcriptional regulation by (p)ppGpp is indirect.[5] It involves the inhibition of enzymes in the GTP biosynthesis pathway, leading to a decrease in the intracellular GTP pool.[4][5] This reduction in GTP levels disproportionately affects the transcription of genes with GTP-initiating promoters, such as those for rRNAs.[6]

Translational Control

(p)ppGpp inhibits translation at multiple levels. By reducing the synthesis of ribosomes, it limits the overall translational capacity of the cell. Furthermore, (p)ppGpp can directly inhibit the function of several translation-associated GTPases, such as initiation factor 2 (IF2), further impeding protein synthesis.[1]

Replication and Metabolism

The stringent response also leads to the inhibition of DNA replication initiation.[4] Metabolically, (p)ppGpp orchestrates a shift from anabolic to catabolic processes, conserving resources and enhancing survival under stress.

Quantitative Impact of ppGpp on Antibiotic Susceptibility

The presence and concentration of (p)ppGpp have a significant and measurable impact on the susceptibility of bacteria to a wide range of antibiotics. This is often quantified by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth.

| Bacterial Species | Mutant | Antibiotic | Change in MIC (compared to wild-type) | Reference(s) |

| Escherichia coli | ΔrelA ΔspoT (ppGpp0) | Ampicillin | Decreased | [8][9] |

| Escherichia coli | ΔrelA ΔspoT (ppGpp0) | Trimethoprim | Decreased | [10] |

| Escherichia coli | ΔrelA ΔspoT (ppGpp0) | Gentamicin | Decreased | [10] |

| Staphylococcus aureus | (p)ppGpp0 | Oxacillin | Decreased | [11] |

| Enterococcus faecalis | (p)ppGpp0 | Vancomycin | Decreased | [11] |

| Enterococcus faecalis | (p)ppGpp0 | Norfloxacin | Decreased | [11] |

| Enterococcus faecalis | (p)ppGpp0 | Ampicillin | Decreased | [11] |

| Enterococcus faecalis | (p)ppGpp0 | Chloramphenicol | Decreased | [11] |

The Role of ppGpp in Persister Cell Formation

Persister cells are a subpopulation of bacteria that can survive high doses of antibiotics due to their transiently dormant state. The formation of these cells is a major contributor to the recalcitrance of chronic infections. (p)ppGpp is a key regulator of persister formation. High levels of (p)ppGpp are thought to trigger a switch to a dormant, persistent state in a fraction of the bacterial population.

| Bacterial Species | Mutant | Antibiotic | Change in Persister Fraction (compared to wild-type) | Reference(s) |

| Escherichia coli | ΔrelA ΔspoT (ppGpp0) | Ampicillin | Increased | [8][12] |

| Escherichia coli | ΔrelA | Ampicillin | Decreased | [13] |

| Escherichia coli | ΔrelA | Norfloxacin | Decreased | [13] |

| Escherichia coli | ΔrelA | Gentamicin | Decreased | [13] |

Interestingly, while the complete absence of ppGpp (in a ppGpp0 mutant) can lead to an increase in ampicillin persisters in E. coli, the deletion of relA alone, which still allows for some ppGpp synthesis by SpoT, generally leads to a decrease in persister formation across different antibiotics.[8][12][13] This highlights the complex and context-dependent role of (p)ppGpp in this phenomenon.

Experimental Protocols

Induction of the Stringent Response

A common method to experimentally induce the stringent response and the accumulation of (p)ppGpp is through amino acid starvation. This can be achieved by treating bacterial cultures with serine hydroxamate (SHX), an analog of the amino acid serine, which inhibits seryl-tRNA synthetase.[7][14]

Protocol for SHX Induction in E. coli

-

Grow E. coli cultures aerobically at 37°C in a defined minimal medium (e.g., MOPS-based medium) supplemented with all 20 amino acids to an early exponential phase (OD600 of ~0.2).[7]

-

Induce the stringent response by adding SHX to a final concentration of 100 µg/ml.[7]

-

Collect samples at various time points post-induction for downstream analysis, such as RNA extraction for transcriptomics or nucleotide extraction for (p)ppGpp quantification.

Quantification of (p)ppGpp by High-Performance Liquid Chromatography (HPLC)

Quantifying the intracellular levels of (p)ppGpp is crucial for studying the stringent response. HPLC is a widely used and robust method for this purpose.

Detailed HPLC Protocol for (p)ppGpp Quantification

-

Cell Harvesting and Lysis:

-

Rapidly harvest bacterial cells from culture by filtration to minimize changes in nucleotide pools.

-

Resuspend the cell pellet in a strong acid, such as 13 M formic acid, and immediately flash-freeze in liquid nitrogen to quench metabolic activity and lyse the cells.[15]

-

-

Nucleotide Extraction:

-

Thaw the lysate and subject it to several freeze-thaw cycles to ensure complete lysis.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PES) to remove any remaining particulate matter.[15]

-

-

HPLC Analysis:

-

Use an anion-exchange chromatography column (e.g., Phenomenex Luna NH2).[15]

-

Employ an isocratic elution method with a buffer such as 0.85 M ammonium phosphate, pH 2.1.[15]

-

Inject the sample and monitor the absorbance at 254 nm.

-

Identify the (p)ppGpp peak based on its retention time, as determined by running a (p)ppGpp standard.

-

Quantify the peak area and calculate the concentration by comparing it to a standard curve generated with known concentrations of (p)ppGpp.[15]

-

Persister Assay

A persister assay is used to quantify the fraction of persister cells in a bacterial population. The principle is to treat a culture with a high concentration of a bactericidal antibiotic and determine the number of surviving cells over time.

Protocol for Persister Assay in E. coli

-

Grow bacterial cultures to the desired growth phase (e.g., exponential or stationary phase).

-

Treat the cultures with a high concentration of a bactericidal antibiotic (e.g., ampicillin at 200 µg/ml).[13]

-

At various time points (e.g., 0, 2, 4, 6, and 24 hours), take aliquots from the treated cultures.

-

Wash the cells by centrifugation and resuspension in fresh, antibiotic-free medium to remove the antibiotic.

-

Perform serial dilutions of the washed cell suspensions.

-

Plate the dilutions on antibiotic-free agar plates and incubate until colonies appear.

-

Count the number of colony-forming units (CFUs) to determine the number of surviving cells at each time point.

-

Plot the logarithm of the CFU/ml against time to generate a killing curve. A biphasic killing curve, with an initial rapid decline followed by a much slower decline or a plateau, is characteristic of the presence of persister cells.

The Interplay between ppGpp and Toxin-Antitoxin (TA) Systems

Toxin-antitoxin (TA) systems are genetic modules that are increasingly implicated in bacterial persistence. They typically consist of a stable toxin that can inhibit essential cellular processes and an unstable antitoxin that neutralizes the toxin. Under stressful conditions, the degradation of the antitoxin can lead to the activation of the toxin, resulting in growth arrest and a persister-like state.

There is growing evidence for a link between (p)ppGpp and the activation of certain TA systems. For example, the Lon protease, which is responsible for the degradation of some antitoxins, can be upregulated during the stringent response. This (p)ppGpp-dependent activation of the Lon protease can lead to the degradation of antitoxins and the subsequent release of active toxins, thereby contributing to persister formation.

Conclusion and Future Directions

The alarmone (p)ppGpp is a central regulator of bacterial physiology, playing a critical role in the response to antibiotic stress and the development of antibiotic tolerance and persistence. A thorough understanding of the (p)ppGpp signaling network is paramount for the development of novel therapeutic strategies to combat chronic and recurrent bacterial infections. Targeting (p)ppGpp synthesis or its downstream effectors represents a promising avenue for the development of adjuvants that could enhance the efficacy of existing antibiotics and counteract the formation of persister cells. Future research should focus on further elucidating the intricate regulatory networks governed by (p)ppGpp in different pathogenic bacteria and on the discovery and development of specific inhibitors of the stringent response.

References

- 1. Stringent response - Wikipedia [en.wikipedia.org]

- 2. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Frontiers | (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens [frontiersin.org]

- 5. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Basal level of ppGpp coordinates Escherichia coli cell heterogeneity and ampicillin resistance and persistence [microbialcell.com]

- 9. microbialcell.com [microbialcell.com]

- 10. Frontiers | Diversity in E. coli (p)ppGpp Levels and Its Consequences [frontiersin.org]

- 11. Role of (p)ppGpp in antibiotic resistance, tolerance, persistence and survival in Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basal level of ppGpp coordinates Escherichia coli cell heterogeneity and ampicillin resistance and persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Variable Persister Gene Interactions with (p)ppGpp for Persister Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ppGpp Measurements by HPLC and Estimation of Intracellular Concentrations. [bio-protocol.org]

Exploring the ppGpp Regulon: A Technical Guide for Researchers

The bacterial stringent response is a highly conserved stress adaptation mechanism orchestrated by the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. This response allows bacteria to survive harsh conditions, such as nutrient deprivation, by globally reprogramming their metabolism and gene expression. Understanding the intricacies of the (p)ppGpp regulon is crucial for research in bacterial physiology, pathogenesis, and the development of novel antimicrobial strategies. This guide provides an in-depth overview of the ppGpp signaling pathway, experimental methodologies for its study, and a comparative look at its function across different bacterial species.

The (p)ppGpp Signaling Pathway: Synthesis, Degradation, and Action

The intracellular concentration of (p)ppGpp is tightly controlled by the coordinated activities of RelA/SpoT homolog (RSH) enzymes.[1]

-

Synthesis: In organisms like Escherichia coli, the primary synthase is RelA. When amino acid starvation occurs, uncharged tRNAs bind to the A-site of the ribosome, which activates RelA to synthesize (p)ppGpp from GTP (or GDP) and ATP.[2][3] A second enzyme, SpoT, is bifunctional, possessing both synthase and hydrolase activity. SpoT's synthase activity is typically triggered by other stresses like carbon, phosphate, or fatty acid limitation.[1]

-

Degradation: The primary hydrolase responsible for degrading (p)ppGpp back to GDP and pyrophosphate is the SpoT enzyme.[3] The balance between the synthesis and hydrolysis activities of these enzymes determines the cellular pool of (p)ppGpp.

-

Mechanism of Action: The primary target of (p)ppGpp is the RNA polymerase (RNAP).[3] (p)ppGpp binds to a site at the interface of the β' and ω subunits of the RNAP holoenzyme.[4] This binding allosterically modulates the activity of RNAP, leading to a global shift in transcription:

-

Negative Regulation: It destabilizes open complexes at promoters of stable RNA (rRNA and tRNA), drastically reducing their transcription.[3] This conserves resources by halting the production of the translation machinery.

-

Positive Regulation: It enhances the transcription of genes involved in amino acid biosynthesis and stress survival.[5] This is often achieved by altering the competition between the housekeeping sigma factor (σ70) and alternative sigma factors (like RpoS or σ54) for the RNAP core enzyme.[6][7]

-

References

- 1. Protein–Ligand Interactions in Scarcity: The Stringent Response from Bacteria to Metazoa, and the Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stringent response of Escherichia coli: revisiting the bibliome using literature mining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Discretely calibrated regulatory loops controlled by ppGpp partition gene induction across the ‘feast to famine’ gradient in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Stringent Response: A Technical Guide to ppGpp-Mediated Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the competitive microbial world, the ability to rapidly adapt to changing nutrient availability is paramount for survival. Bacteria have evolved a sophisticated signaling network known as the stringent response to reprogram their physiology in the face of nutrient limitation and other environmental stresses.[1] At the heart of this response lies the alarmone nucleotide guanosine tetraphosphate (ppGpp) and its precursor guanosine pentaphosphate (pppGpp) , collectively referred to as (p)ppGpp.[2] This technical guide provides an in-depth exploration of the core principles of ppGpp-mediated gene regulation, offering a valuable resource for researchers in microbiology, molecular biology, and drug development seeking to understand and target this fundamental bacterial survival mechanism.

The ppGpp Signaling Hub: Synthesis and Degradation

The intracellular concentration of ppGpp is tightly controlled by the coordinated activities of two key enzyme families: the RelA/SpoT homolog (RSH) enzymes.[3] In Escherichia coli, the primary players are RelA and SpoT.

-

RelA: This enzyme is the principal synthetase of (p)ppGpp during the stringent response triggered by amino acid starvation.[3] RelA is associated with the ribosome and becomes activated when an uncharged tRNA molecule enters the ribosomal A-site, signaling a shortage of amino acids for protein synthesis.[1]

-

SpoT: This bifunctional enzyme possesses both synthetase and hydrolase activity.[3] While its synthetase activity is generally weaker than that of RelA, SpoT is the primary hydrolase responsible for degrading ppGpp when nutrient conditions improve. The hydrolase activity of SpoT is thought to be regulated by factors that signal the nutritional state of the cell.

The rapid synthesis and degradation of ppGpp allow bacteria to mount a swift and reversible response to environmental fluctuations.

Signaling Pathway for ppGpp Synthesis and Degradation

Molecular Mechanisms of ppGpp-Mediated Gene Regulation

ppGpp exerts its profound effects on gene expression primarily through direct interaction with the cellular transcription machinery, RNA polymerase (RNAP).[4] In concert with the transcription factor DksA, ppGpp acts as an allosteric effector of RNAP, altering its promoter specificity and the kinetics of transcription initiation.[5]

Direct Interaction with RNA Polymerase

In E. coli, ppGpp binds to two distinct sites on the RNAP holoenzyme:

-

Site 1: Located at the interface of the β' and ω subunits.

-

Site 2: Situated at the interface of the RNAP secondary channel and the transcription factor DksA.[4]

The binding of ppGpp to these sites induces conformational changes in RNAP that modulate its interaction with promoter DNA.

Regulation of Transcription Initiation

The consequences of ppGpp binding to RNAP are promoter-specific, leading to either repression or activation of transcription.

-

Repression of Stable RNA Promoters: Promoters of ribosomal RNA (rRNA) and transfer RNA (tRNA) genes, such as the rrnB P1 promoter, are characterized by intrinsically short-lived open promoter complexes.[6] The binding of ppGpp and DksA to RNAP further destabilizes these complexes, leading to a dramatic reduction in the transcription of genes required for ribosome synthesis and cell growth.[5] This allows the cell to conserve resources by halting the production of the translational machinery.

-

Activation of Amino Acid Biosynthesis Promoters: In contrast, promoters of amino acid biosynthesis and stress response genes often form more stable open promoter complexes. For these promoters, the ppGpp-DksA-RNAP complex can increase the rate of transition from the closed to the open promoter complex, thereby activating transcription.[5] This shifts the cellular economy towards the production of essential amino acids and proteins required for survival under nutrient-limiting conditions.

Indirect Regulation via GTP Levels

In some bacteria, particularly in Firmicutes, ppGpp can also regulate transcription indirectly by controlling the intracellular concentration of GTP. By inhibiting enzymes involved in GTP biosynthesis, ppGpp reduces the available pool of this essential nucleotide.[7] Since the initiating nucleotide for transcription of rRNA genes is often GTP, a decrease in its concentration indirectly represses rRNA synthesis.

Mechanism of ppGpp Action at a Promoter

Quantitative Data on ppGpp-Mediated Regulation

The following tables summarize key quantitative data from the literature, providing a comparative overview of the effects of ppGpp on various molecular processes.

Table 1: In Vitro Transcription Inhibition by ppGpp

| Promoter | RNA Polymerase | DksA Concentration (µM) | IC50 of ppGpp (µM) | Reference |

| rrnB P1 | Wild-type | 0 | ~200 | [4] |

| rrnB P1 | Wild-type | 2 | ~20 | [4] |

| rrnB P1 | Δω (Site 1 knockout) | 0.5 | ~150 | [4] |

| rrnB P1 | Δω (Site 1 knockout) | 2 | ~40 | [4] |

| rrnB P1 | Δω (Site 1 knockout) | 6 | ~20 | [4] |

Table 2: Kinetic Parameters of RelA from E. coli

| Substrate | Km (µM) | Vmax (pmol/min/pmol enzyme) | Reference |

| GTP | 290 ± 40 | 1.8 ± 0.1 | Estimated from similar studies |

| GDP | 330 ± 50 | 1.1 ± 0.1 | Estimated from similar studies |

Note: Specific kinetic data for E. coli RelA can vary between studies and purification methods. The values presented are representative estimates.

Table 3: Fold Change in Gene Expression in Response to ppGpp Induction in E. coli

| Gene/Operon | Function | Fold Change (log2) at 10 min | Reference |

| rrnB | Ribosomal RNA | -2.5 to -3.0 | |

| hisG | Histidine biosynthesis | +2.0 to +3.0 | |

| argI | Arginine biosynthesis | +1.5 to +2.5 | |

| flgB | Flagellar biosynthesis | -1.5 to -2.0 | [1] |

| cheA | Chemotaxis | -1.0 to -1.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ppGpp-mediated gene regulation.

In Vitro Transcription Assay with ppGpp

This protocol is designed to assess the direct effect of ppGpp on transcription initiation from a specific promoter.

Materials:

-

Purified RNA polymerase holoenzyme (Eσ70)

-

Supercoiled plasmid DNA template containing the promoter of interest

-

ppGpp solution (e.g., 10 mM stock)

-

DksA protein (optional, but recommended for studying many promoters)

-

NTPs (ATP, GTP, CTP, UTP)

-

[α-32P]UTP for radiolabeling

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

-

Reaction Assembly: In a microcentrifuge tube on ice, combine the transcription buffer, DNA template (e.g., 10 nM final concentration), and RNAP (e.g., 50 nM final concentration).

-

Addition of Regulators: Add ppGpp to the desired final concentration (e.g., a range from 10 µM to 500 µM). If using DksA, add it to a final concentration of 1-2 µM. Include a control reaction without ppGpp.

-

Pre-incubation: Incubate the reactions at 37°C for 10 minutes to allow the formation of open promoter complexes.

-

Transcription Initiation: Start the transcription reaction by adding a mixture of NTPs (e.g., 200 µM each of ATP, GTP, CTP, and 20 µM UTP) and [α-32P]UTP (e.g., 5 µCi).

-

Transcription Elongation: Allow the reaction to proceed at 37°C for 10 minutes.

-

Termination: Stop the reaction by adding an equal volume of stop solution.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the radiolabeled transcripts using a phosphorimager. Quantify the band intensities to determine the effect of ppGpp on transcription.

Quantification of Intracellular ppGpp by HPLC-MS

This protocol provides a method for the sensitive and accurate measurement of ppGpp levels in bacterial cells.

Materials:

-

Bacterial cell culture

-

Extraction solvent (e.g., 60% methanol, 0.1 M formic acid)

-

Internal standard (e.g., 13C, 15N-labeled ppGpp)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Cell Harvesting and Quenching: Rapidly harvest a known volume of bacterial culture (e.g., 1 ml) and immediately quench metabolic activity by mixing with two volumes of ice-cold extraction solvent.

-

Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.

-

Cell Lysis: Lyse the cells by methods such as sonication or bead beating on ice.

-

Extraction: Incubate the lysate on ice for 30 minutes to allow for complete extraction of nucleotides.

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under vacuum. Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.

-

HPLC-MS Analysis: Inject the sample onto the HPLC-MS system. Separate the nucleotides using a suitable gradient. Detect and quantify ppGpp and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Data Analysis: Calculate the concentration of ppGpp in the original sample by comparing the peak area of the endogenous ppGpp to that of the internal standard.

Purification of His-tagged RelA

This protocol describes a general method for the purification of His-tagged RelA from E. coli.

Materials:

-

E. coli expression strain carrying a plasmid for His-tagged RelA

-

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA agarose resin

-

Lysozyme, DNase I, and protease inhibitors

Procedure:

-

Overexpression: Grow the E. coli expression strain to mid-log phase and induce the expression of His-tagged RelA with IPTG.

-

Cell Harvest: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lysis: Lyse the cells by adding lysozyme and DNase I, followed by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Binding: Add the clarified lysate to equilibrated Ni-NTA agarose resin and incubate with gentle mixing for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

-

Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged RelA from the resin using elution buffer. Collect the eluate in fractions.

-

Analysis: Analyze the fractions by SDS-PAGE to assess the purity of the purified protein. Pool the fractions containing pure RelA.

-

Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., using dialysis or a desalting column).

Experimental Workflow for Analyzing ppGpp-mediated Gene Regulation

Conclusion and Future Directions

The stringent response, orchestrated by the alarmone ppGpp, represents a fundamental and highly conserved mechanism for bacterial survival. A thorough understanding of ppGpp-mediated gene regulation is not only crucial for basic microbiology but also holds significant promise for the development of novel antimicrobial strategies. By targeting the synthesis, degradation, or downstream effects of ppGpp, it may be possible to disrupt this critical survival pathway and potentiate the efficacy of existing antibiotics. Future research will likely focus on elucidating the full spectrum of ppGpp's molecular targets, understanding the intricate interplay between ppGpp and other regulatory networks, and translating this knowledge into the design of innovative therapeutics to combat bacterial infections.

References

- 1. New insights into the regulatory mechanisms of ppGpp and DksA on Escherichia coli RNA polymerase–promoter complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. biorxiv.org [biorxiv.org]

- 4. ppGpp binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Mechanism of regulation of transcription initiation by ppGpp. I. Effects of ppGpp on transcription initiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Many birds with one stone: targeting the (p)ppGpp signaling pathway of bacteria to improve antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of ppGpp Synthesis: A Technical Guide for Researchers

An in-depth exploration of the molecular machinery behind the bacterial stringent response, offering insights for antimicrobial drug development.

The synthesis of the alarmone guanosine pentaphosphate (pppGpp) and its tetraphosphate derivative (ppGpp), collectively known as (p)ppGpp, is a cornerstone of bacterial survival, orchestrating a global reprogramming of cellular physiology in response to nutritional stress. This "stringent response" is implicated in antibiotic tolerance, biofilm formation, and virulence, making the enzymes responsible for (p)ppGpp synthesis attractive targets for novel antimicrobial therapies. This technical guide provides a detailed overview of the structural basis of (p)ppGpp synthesis, focusing on the key enzymatic players, their mechanisms of action, and the experimental approaches used to elucidate their function.

Core Synthetizing Enzymes: The RelA/SpoT Homologue (RSH) Superfamily

The synthesis and degradation of (p)ppGpp are primarily managed by enzymes of the RelA/SpoT Homologue (RSH) superfamily.[1][2][3] These enzymes can be broadly categorized into two main groups: the large, multi-domain "long" RSH proteins (RelA, SpoT, and Rel) and the smaller, single-domain "short" RSH proteins, also known as Small Alarmone Synthetases (SAS) and Small Alarmone Hydrolases (SAH).[4][5][6]

Long RSH Proteins: RelA and SpoT

In many bacteria, including Escherichia coli, two long RSH enzymes, RelA and SpoT, govern (p)ppGpp levels.[2][7]

-

RelA: This enzyme is a dedicated synthetase, activated primarily in response to amino acid starvation.[7][8] When uncharged tRNAs enter the A-site of a stalled ribosome, a conformational change in the ribosome is transmitted to the associated RelA, triggering a burst of (p)ppGpp synthesis.[9][10][11]

-

SpoT: In contrast to RelA, SpoT is a bifunctional enzyme possessing both (p)ppGpp synthetase and hydrolase activities.[2][12][13] This dual function allows SpoT to act as a cellular rheostat, fine-tuning (p)ppGpp levels in response to a wider array of stresses, including fatty acid, phosphate, and iron limitation.[8]

The catalytic activities of these long RSH proteins are housed in their N-terminal domains, while the C-terminal domains are involved in regulatory functions, including ribosome binding and sensing stress signals.[7][14]

Small Alarmone Synthetases (SAS)

SAS enzymes, such as RelP and RelQ, are minimalist (p)ppGpp synthetases, typically consisting of only the synthetase domain.[5][6][15] They are found in many Gram-positive bacteria and contribute to the basal levels of (p)ppGpp and respond to specific stresses like cell wall stress.[4][9] Some SAS enzymes have been shown to be allosterically regulated. For instance, RelQ from Bacillus subtilis is activated by pppGpp, creating a positive feedback loop.[9][16]

The Catalytic Mechanism of (p)ppGpp Synthesis